(3,5-Bis(methylthio)phenyl)propanal
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Overview
Description
(3,5-Bis(methylthio)phenyl)propanal is an organic compound with the molecular formula C11H14OS2 and a molecular weight of 226.36 g/mol It is characterized by the presence of two methylthio groups attached to a benzene ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dimethylthiobenzene with propanal under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for (3,5-Bis(methylthio)phenyl)propanal are not widely documented. the process would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled environments to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(methylthio)phenyl)propanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
(3,5-Bis(methylthio)phenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Bis(methylthio)phenyl)propanal involves its interaction with specific molecular targets. The methylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The propanal group can undergo nucleophilic addition reactions, making the compound versatile in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethylthio)benzaldehyde: Similar structure but with an aldehyde group instead of a propanal group.
(3,5-Dimethylthio)phenylmethanol: Contains a hydroxyl group instead of an aldehyde or propanal group.
Uniqueness
(3,5-Bis(methylthio)phenyl)propanal is unique due to the presence of both methylthio groups and a propanal group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H14OS2 |
---|---|
Molecular Weight |
226.4 g/mol |
IUPAC Name |
3-[3,5-bis(methylsulfanyl)phenyl]propanal |
InChI |
InChI=1S/C11H14OS2/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
IIMSZOXJQKJXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)CCC=O)SC |
Origin of Product |
United States |
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